N-[1-(4-chlorophenyl)-2-methylpropyl]-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide
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Overview
Description
N-[1-(4-chlorophenyl)-2-methylpropyl]-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide is a synthetic organic compound with a complex structure It contains a chlorophenyl group, a methylpropyl chain, and a dimethyl-methylsulfanyl-pyrimidinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-chlorophenyl)-2-methylpropyl]-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide typically involves multiple steps:
Formation of the Chlorophenyl Intermediate: The starting material, 4-chlorobenzaldehyde, undergoes a Grignard reaction with methylmagnesium bromide to form 1-(4-chlorophenyl)-2-methylpropan-1-ol.
Oxidation: The alcohol is then oxidized to the corresponding ketone using an oxidizing agent such as PCC (Pyridinium chlorochromate).
Formation of the Pyrimidinyl Intermediate: Separately, 4,6-dimethyl-2-(methylsulfanyl)pyrimidine is synthesized through a series of reactions involving methylation and thiolation of pyrimidine derivatives.
Amide Bond Formation: The final step involves coupling the ketone intermediate with the pyrimidinyl intermediate in the presence of an amine and a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired amide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction of the carbonyl group in the amide can yield the corresponding amine.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Research: The compound can be used to study the effects of structural modifications on biological activity.
Materials Science: Its unique structure may be useful in the design of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-[1-(4-chlorophenyl)-2-methylpropyl]-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrimidinyl moiety could play a crucial role in binding to these targets, while the chlorophenyl group might enhance its lipophilicity and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(4-chlorophenyl)-2-methylpropyl]-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]acetamide
- N-[1-(4-chlorophenyl)-2-methylpropyl]-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]butanamide
Uniqueness
N-[1-(4-chlorophenyl)-2-methylpropyl]-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a chlorophenyl and a pyrimidinyl moiety allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[1-(4-chlorophenyl)-2-methylpropyl]-3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26ClN3OS/c1-12(2)19(15-6-8-16(21)9-7-15)24-18(25)11-10-17-13(3)22-20(26-5)23-14(17)4/h6-9,12,19H,10-11H2,1-5H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIOUILCBEXZFBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)SC)C)CCC(=O)NC(C2=CC=C(C=C2)Cl)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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